N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide
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Description
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C21H25FN4O2S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.16822539 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with ENTs and inhibits their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
ENTs are transmembrane proteins responsible for transporting physiological nucleosides essential for the salvage pathways for the biosynthesis of nucleotides . By inhibiting ENTs, the compound disrupts these pathways and affects nucleotide synthesis and adenosine function .
Pharmacokinetics
It is known that the compound is a potent inhibitor of ents
Result of Action
The compound’s action results in reduced uridine uptake in cells, indicating a disruption in nucleotide synthesis and adenosine function .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the activity of ENTs is known to increase in acidic environments . .
Biological Activity
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring, a fluorophenyl group, and a methylsulfanyl phenyl moiety. Its molecular formula is C18H23FN4S with a molecular weight of approximately 348.46 g/mol. The presence of the fluorine atom is significant as it can enhance metabolic stability and influence receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in modulating serotonin and dopamine receptors.
- Serotonin Receptor Modulation : The compound has shown potential as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating mood disorders. Studies suggest that the piperazine moiety enhances binding affinity to serotonin receptors, particularly 5-HT_2A and 5-HT_1A subtypes, which are crucial targets in antidepressant therapies .
- Dopamine Receptor Interaction : The fluorophenyl group may also facilitate interaction with dopamine receptors, influencing dopaminergic pathways associated with conditions like schizophrenia and Parkinson's disease. This dual activity could position the compound as a versatile therapeutic agent .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the piperazine and phenyl groups significantly affect biological activity:
- Fluorination : The introduction of fluorine at the para position on the phenyl ring has been linked to increased receptor affinity and improved metabolic stability. This modification reduces the rate of biotransformation, making the compound more viable for therapeutic use .
- Methylsulfanyl Substitution : The presence of the methylsulfanyl group is believed to enhance lipophilicity, facilitating better membrane permeability and bioavailability in vivo .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2S/c1-29-19-5-3-2-4-18(19)24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKCTNKDDJQQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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